molecular formula C21H23NO2 B3321233 7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one CAS No. 132145-21-2

7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one

Cat. No. B3321233
CAS RN: 132145-21-2
M. Wt: 321.4 g/mol
InChI Key: CQMNDLMVDDCYHL-UHFFFAOYSA-N
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Description

7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one, more commonly referred to as 7-DEAMB, is a synthetic compound that has been used in scientific research for a variety of applications. It has a molecular formula of C17H19NO and is a white to off-white crystalline powder. 7-DEAMB is a derivative of the benzopyran class of compounds, which are known for their unique biological properties.

Scientific Research Applications

7-DEAMB has been used in a variety of scientific research applications. It has been used to study the effects of benzopyran compounds on the nervous system, as well as to study the effects of benzopyran compounds on cancer cell lines. Additionally, 7-DEAMB has been used to study the effects of benzopyran compounds on the cardiovascular system and to study the effects of benzopyran compounds on the immune system.

Mechanism of Action

The mechanism of action of 7-DEAMB is not fully understood. However, it is believed that 7-DEAMB binds to and modulates the activity of a variety of receptors, including opioid, serotonin, and dopamine receptors. Additionally, 7-DEAMB has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
7-DEAMB has been found to have a variety of biochemical and physiological effects. It has been found to have an anxiolytic effect, as well as an antinociceptive effect. Additionally, 7-DEAMB has been found to have an anti-inflammatory effect, as well as an anti-depressant effect. Finally, 7-DEAMB has been found to have an anti-convulsant effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-DEAMB in laboratory experiments is that it is relatively easy to synthesize. Additionally, 7-DEAMB has a wide range of potential applications, making it a useful tool for studying a variety of biological phenomena. However, there are some limitations to using 7-DEAMB in laboratory experiments. For instance, 7-DEAMB is not very soluble in water, making it difficult to use in certain experiments. Additionally, 7-DEAMB is not very stable and can degrade quickly, making it difficult to store for extended periods of time.

Future Directions

There are a variety of potential future directions for 7-DEAMB research. For instance, further research could be conducted to better understand the mechanism of action of 7-DEAMB and its effects on various biological systems. Additionally, further research could be conducted to investigate the potential therapeutic applications of 7-DEAMB, such as its use in the treatment of neurological disorders or its use in the treatment of cancer. Finally, further research could be conducted to investigate the potential adverse effects of 7-DEAMB, such as its potential to cause liver toxicity or its potential to interact with other medications.

properties

IUPAC Name

7-(diethylamino)-4-methyl-3-(2-methylphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-5-22(6-2)16-11-12-18-15(4)20(21(23)24-19(18)13-16)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMNDLMVDDCYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720870
Record name 7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132145-21-2
Record name 7-(Diethylamino)-4-methyl-3-(2-methylphenyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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